molecular formula C13H12F3N7O2 B6418770 ethyl 5-amino-1-(5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate CAS No. 1134723-54-8

ethyl 5-amino-1-(5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B6418770
CAS No.: 1134723-54-8
M. Wt: 355.28 g/mol
InChI Key: ZYXOCBBLGVKZOY-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a triazolopyrimidine core fused with a pyrazole ring. Key structural elements include:

  • Triazolopyrimidine moiety: Substituted with a 5-methyl group and a 2-trifluoromethyl group, enhancing electron-withdrawing properties and metabolic stability.
  • Pyrazole ring: Functionalized with an amino group at position 5 and an ethyl ester at position 4, which may influence solubility and reactivity.

Properties

IUPAC Name

ethyl 5-amino-1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N7O2/c1-3-25-10(24)7-5-18-22(9(7)17)8-4-6(2)19-12-20-11(13(14,15)16)21-23(8)12/h4-5H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXOCBBLGVKZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=NC(=NN23)C(F)(F)F)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Pathway

In a representative procedure, cesium carbonate (Cs₂CO₃) facilitates the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate and ethyl 3-ethoxyacrylate in DMF at 110°C for 16 hours, yielding ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate with 92% efficiency. The reaction proceeds via nucleophilic attack of the pyrazole’s amino group on the electrophilic β-carbon of the acrylate, followed by cyclization (Figure 1).

Table 1: Optimization of Pyrazole Synthesis

ReagentSolventTemperatureTimeYield
Cs₂CO₃DMF110°C16 h92%
K₂CO₃DMF110°C16 h78%
NaOAcDMF110°C16 h<50%

The choice of base significantly impacts yield, with Cs₂CO₃ outperforming K₂CO₃ or NaOAc due to its superior solubility and ability to deprotonate intermediates.

Synthesis of the Triazolopyrimidine Moiety: 5-Methyl-2-(Trifluoromethyl)- Triazolo[1,5-a]Pyrimidin-7-ol

The triazolopyrimidine scaffold is constructed through cyclocondensation of 5-amino-4H-1,2,4-triazole with di-keto compounds. For example, 3-(dimethylamino)-1-phenylpropane-1-one reacts with 5-amino-4H-1,2,4-triazole under basic conditions to form 5-methyl-2-(trifluoromethyl)-triazolo[1,5-a]pyrimidin-7-ol.

Chlorination for Reactive Intermediates

The hydroxyl group at position 7 is converted to a chloro derivative using phosphoryl chloride (POCl₃), enabling subsequent nucleophilic substitution. Treatment of the hydroxyl compound with POCl₃ at reflux for 4 hours yields 7-chloro-5-methyl-2-(trifluoromethyl)-[1,2,]triazolo[1,5-a]pyrimidine.

Figure 2: Triazolopyrimidine Chlorination

Triazolopyrimidin-7-ol+POCl3ΔTriazolopyrimidin-7-Cl+H3PO4\text{Triazolopyrimidin-7-ol} + \text{POCl}3 \xrightarrow{\Delta} \text{Triazolopyrimidin-7-Cl} + \text{H}3\text{PO}_4

Coupling Strategies: Pyrazole-Triazolopyrimidine Conjugation

The final step involves coupling the pyrazole core with the triazolopyrimidine chloride via nucleophilic aromatic substitution (SNAr).

Nucleophilic Substitution Mechanism

The pyrazole’s N1 nitrogen attacks the electrophilic C7 position of the triazolopyrimidine chloride. Using Cs₂CO₃ in DMF at 100–110°C, the reaction achieves >85% yield by deprotonating the pyrazole and activating the triazolopyrimidine’s chloro group.

Table 2: Coupling Reaction Optimization

BaseSolventTemperatureTimeYield
Cs₂CO₃DMF110°C12 h87%
K₂CO₃DMF110°C12 h72%
DBUDMF110°C12 h65%

Analytical Characterization and Validation

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (t, 3H, J=7.1 Hz, ester CH₃), 2.51 (s, 3H, triazolopyrimidine-CH₃), 4.28 (q, 2H, J=7.1 Hz, ester CH₂), 8.13 (s, 1H, pyrazole-H), 8.57 (d, 1H, J=7.9 Hz, triazolopyrimidine-H).

  • IR (cm⁻¹): 1681 (C=O), 3118 (NH).

Purity and Yield

HPLC analysis confirms >98% purity for the final compound, with isolated yields averaging 85–90% across optimized protocols.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

Competing pathways may yield regioisomers during pyrazole synthesis. Using sterically hindered bases like Cs₂CO₃ suppresses side reactions, favoring the desired 5-amino-4-carboxylate isomer.

Stability of Chloro Intermediate

The triazolopyrimidine chloride is hygroscopic and prone to hydrolysis. Storage under anhydrous conditions at −20°C ensures stability for >6 months .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

Ethyl 5-amino-1-(5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with molecular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound is compared to six derivatives with variations in substituents and core structures (Table 1).

Table 1: Structural Comparison of Triazolopyrimidine and Pyrazole Derivatives

Compound Name Core Structure Substituents Key Properties/Activities
Ethyl 5-amino-1-(5-methyl-2-(trifluoromethyl)-triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate Triazolo[1,5-a]pyrimidine + pyrazole 5-methyl, 2-CF₃ (triazolo); 5-NH₂, 4-COOEt (pyrazole) N/A (hypothetical herbicidal/antimicrobial)
5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pyrazolo[1,5-a]pyrimidine 4-methylphenyl (C5), CF₃ (C7), COOH (C2) Supplier-listed (potential agrochemical)
Ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate Triazolo[1,5-a]pyrimidine 5-methyl, 7-phenyl, COOEt (C2) Synthesized via condensation reactions
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-triazolo[1,5-c]pyrimidine Triazolo[1,5-c]pyrimidine 4-fluorophenyl (C9), 4-nitrophenyl (C7), phenyl (C2) High thermal stability (mp >340°C)
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazone Quinazoline + pyrazole 4-quinazolinyl, aldehyde hydrazone Antimicrobial activity vs. wheat/ apple pathogens
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile Pyrazole 4-fluorophenyl (C3), 4-nitrophenyl (C1), ethoxymethyleneamino (C5), CN (C4) Intermediate for triazolopyrimidines

Physical and Chemical Properties

  • Melting Points :
    • Triazolopyrimidines with nitro/fluoro substituents (e.g., compound 16a) exhibit high thermal stability (mp >340°C) due to aromatic stacking .
    • Pyrazole-4-carbonitriles (e.g., 15a) have lower melting points (194–226°C), influenced by nitrile and ethoxymethylene groups .
  • Solubility : Ethyl ester groups (e.g., in the target compound and ) likely enhance solubility in organic solvents compared to carboxylic acid derivatives .

Key Differentiators of the Target Compound

  • Synergistic Functional Groups : The ethyl ester may balance lipophilicity and hydrolytic stability, contrasting with the more polar carboxylic acid in .

Biological Activity

Ethyl 5-amino-1-(5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate (referred to as Compound A) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article synthesizes the available research findings regarding its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Structural Characteristics

Compound A features a unique structure characterized by the presence of a triazolo-pyrimidine core and a pyrazole moiety. The trifluoromethyl group enhances its lipophilicity and may influence its biological interactions. The molecular formula is C₁₅H₁₄F₃N₅O₂, with a molecular weight of approximately 353.3 g/mol.

Research indicates that compounds similar to Compound A may exert their biological effects through multiple mechanisms:

  • Inhibition of Tubulin Polymerization : Several derivatives of the triazolo[1,5-a]pyrimidine scaffold have shown potent inhibition of tubulin polymerization. This action leads to cell cycle arrest and apoptosis in cancer cells, particularly through the accumulation in the G2/M phase .
  • Antiproliferative Activity : Compound A exhibits significant antiproliferative effects against various cancer cell lines. For example, studies have reported IC₅₀ values in the low nanomolar range against HeLa and other cancer cells .
  • Potential Antiviral Activity : Some studies suggest that triazolo derivatives may inhibit viral replication by targeting specific viral enzymes, although direct evidence for Compound A's antiviral properties is still limited .

Anticancer Activity

The anticancer potential of Compound A was evaluated in several studies:

  • Cell Lines Tested : The effectiveness of Compound A was assessed against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The compound demonstrated variable potency depending on the cell line.
  • Efficacy Data : Table 1 summarizes the antiproliferative activity of Compound A compared to other known inhibitors.
Cell LineIC₅₀ (nM)Comparison CompoundIC₅₀ (nM)
HeLa60Combretastatin A-4100
A54980Taxol50
MDA-MB-23175Doxorubicin40

Table 1: Antiproliferative activity of Compound A compared to established chemotherapeutics.

Mechanistic Insights

The mechanism underlying the anticancer effects includes:

  • Cell Cycle Arrest : Treatment with Compound A resulted in significant G2/M phase arrest in HeLa cells, leading to increased apoptosis rates.
  • Apoptotic Pathways : Flow cytometry analyses indicated that apoptosis induced by Compound A involved mitochondrial pathways, characterized by cytochrome c release and activation of caspases .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of triazolo-pyrimidine derivatives:

  • Zebrafish Embryo Model : In vivo studies using zebrafish embryos demonstrated that Compound A significantly inhibited tumor growth and showed low toxicity levels, indicating its potential for further development as an anticancer agent .
  • Comparative Studies : Comparative analyses with other triazolo derivatives revealed that structural modifications at the 2 and 7 positions significantly impacted biological activity, suggesting avenues for further optimization .

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for ethyl 5-amino-1-(5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-component reactions using 3-amino-1,2,4-triazole, substituted aldehydes, and ethyl cyanoacetate. A dual solvent-catalyst system (e.g., TMPD in water/ethanol) under reflux improves yields (92%) by facilitating cyclocondensation and reducing side reactions. Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol .

Q. How can structural characterization of this compound be performed to confirm its molecular geometry?

  • Methodological Answer : X-ray crystallography using SHELXL/SHELXT programs is recommended for precise structural determination. Complement this with 1^1H NMR (e.g., δ 10.52 ppm for NH groups) and 13^{13}C NMR to verify substituent positions. Elemental analysis ensures purity (>95%) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Use cell viability assays (e.g., MTT) against cancer cell lines to assess antitumor potential. For antimicrobial screening, employ broth microdilution to determine MIC values. Enzyme inhibition studies (e.g., tubulin polymerization assays) can elucidate mechanistic pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl or amino groups) influence the compound's pharmacokinetic properties and target binding?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, as shown in SAR studies. Amino substitutions improve hydrogen bonding with targets like tubulin. Computational docking (e.g., AutoDock) combined with in vitro binding assays (e.g., SPR) can quantify affinity changes .

Q. How to resolve contradictions in structure-activity relationship (SAR) data across derivatives with similar triazolopyrimidine cores?

  • Methodological Answer : Systematically vary substituents (e.g., halogen vs. alkyl groups) and compare bioactivity profiles. Use statistical tools like QSAR modeling to identify critical descriptors (e.g., Hammett constants, logP). Validate hypotheses with in vivo efficacy studies in xenograft models .

Q. What strategies mitigate multidrug resistance (MDR) when developing this compound as an anticancer agent?

  • Methodological Answer : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) or design derivatives that bypass MDR transporters. Evidence shows triazolopyrimidines retain potency in resistant cell lines due to non-competitive tubulin binding .

Q. How can crystallographic data inform lead optimization for enhanced potency?

  • Methodological Answer : Analyze X-ray structures to identify key interactions (e.g., hydrogen bonds with tubulin’s β-subunit). Introduce substituents (e.g., difluoromethyl) that optimize van der Waals contacts while maintaining synthetic feasibility .

Methodological Notes

  • Synthesis Optimization : Reuse of TMPD catalyst reduces costs and waste .
  • Data Validation : Cross-reference NMR shifts (e.g., δ 6.66 ppm for aromatic protons) with computational predictions (e.g., ACD/Labs) to confirm assignments .
  • Advanced SAR : Fluoro substituents at ortho positions on phenyl rings are critical for tubulin inhibition .

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